4-[2-(Pyren-1-YL)ethenyl]benzonitrile
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Overview
Description
4-[2-(Pyren-1-YL)ethenyl]benzonitrile is an organic compound that features a pyrene moiety linked to a benzonitrile group via an ethenyl bridge. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyren-1-YL)ethenyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with pyrene and 4-bromobenzonitrile.
Reaction Conditions: A palladium-catalyzed Heck coupling reaction is employed to link the pyrene and benzonitrile groups via an ethenyl bridge. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide at elevated temperatures.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pyren-1-YL)ethenyl]benzonitrile undergoes various chemical reactions, including:
1
Properties
CAS No. |
149849-38-7 |
---|---|
Molecular Formula |
C25H15N |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-(2-pyren-1-ylethenyl)benzonitrile |
InChI |
InChI=1S/C25H15N/c26-16-18-6-4-17(5-7-18)8-9-19-10-11-22-13-12-20-2-1-3-21-14-15-23(19)25(22)24(20)21/h1-15H |
InChI Key |
JKDICPWELNDZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=CC5=CC=C(C=C5)C#N |
Origin of Product |
United States |
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